N-Heptyl-N-hydroxyacetamide
Description
N-Heptyl-N-hydroxyacetamide is an acetamide derivative characterized by a heptyl chain and a hydroxyl group attached to the nitrogen atom. The molecular formula is hypothesized as C₉H₁₉NO₂ (molecular weight: 173.25 g/mol), combining a hydrophobic heptyl chain with a polar hydroxyl group.
Properties
CAS No. |
61077-24-5 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
N-heptyl-N-hydroxyacetamide |
InChI |
InChI=1S/C9H19NO2/c1-3-4-5-6-7-8-10(12)9(2)11/h12H,3-8H2,1-2H3 |
InChI Key |
WFMVIVMXCQOUAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN(C(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Heptyl-N-hydroxyacetamide can be synthesized through the nucleophilic addition of heptylamine to acetic anhydride, followed by hydrolysis. The reaction typically involves the following steps:
Nucleophilic Addition: Heptylamine reacts with acetic anhydride to form N-heptylacetamide.
Hydrolysis: The N-heptylacetamide is then hydrolyzed to form this compound.
The reaction conditions generally include:
Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include water or organic solvents like ethanol.
Catalysts: In some cases, acid or base catalysts may be used to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-Heptyl-N-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Heptyl-N-hydroxyacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound may be used in studies involving enzyme inhibition or as a model compound for studying amide hydrolysis.
Industry: It can be used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-heptyl-N-hydroxyacetamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The hydroxy group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Key Findings from Comparative Studies
Alkyl Chain Length and Solubility: Longer alkyl chains (e.g., heptyl in this compound) increase hydrophobicity, enhancing lipid solubility but reducing water solubility. This contrasts with N-Ethyl-N-hydroxyacetamide, which has higher water solubility due to its shorter chain . N-Hydroxyoctanamide (C₈H₁₇NO₂) shares similar amphiphilic properties but may exhibit different bioavailability due to its intermediate chain length .
Hydroxyl Group Reactivity :
- The hydroxyl group in N-substituted acetamides facilitates hydrogen bonding, influencing interactions with biological targets or metal ions. For example, N-(Hydroxymethyl)acetamide’s crystalline structure and irritant properties are attributed to its polar hydroxyl group .
Safety and Handling :
- N-Ethyl-N-hydroxyacetamide and N-(Hydroxymethyl)acetamide are classified as irritants, requiring precautions like gloves and ventilation . N-Hydroxyoctanamide mandates skin protection and recovery periods during handling . Data on this compound’s toxicity remain speculative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
